molecular formula C6H10N4O2 B169801 5,6-Diamino-2,4-dimethoxypyrimidine CAS No. 133185-44-1

5,6-Diamino-2,4-dimethoxypyrimidine

Cat. No.: B169801
CAS No.: 133185-44-1
M. Wt: 170.17 g/mol
InChI Key: IJWHZZKIZSSMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diamino-2,4-dimethoxypyrimidine is a versatile diaminopyrimidine derivative offered as a key chemical building block for research and development purposes. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery due to its prevalence in nucleic acids and its ability to interact with a wide range of biological targets through hydrogen bonding and as a bioisostere for other aromatic systems . As a result, diaminopyrimidine-based compounds are frequently explored in the synthesis of active pharmaceutical ingredients (APIs) and have shown significant potential in developing therapies for areas such as cancer and infectious diseases . Specifically, 2,4-diaminopyrimidine (DAPY) cores are recognized as useful fragments in the design of anticancer agents and have been identified as potent inhibitors of enzymes like Focal Adhesion Kinase (FAK) . The structural motif of a diaminopyrimidine with specific substituents is also a critical intermediate in the synthesis of various herbicides and agrochemicals . Researchers value this compound for its synthetic utility in constructing complex molecules, including the development of novel FAK inhibitors with anti-cancer and anti-angiogenesis activities . The physicochemical properties imparted by the methoxy and amino functional groups make it a valuable intermediate for further chemical modifications. Our product is guaranteed to meet high standards of purity and quality to ensure reliable performance in your research applications. For specific technical data, including chromatographic and spectroscopic information, please contact our technical support team.

Properties

IUPAC Name

2,6-dimethoxypyrimidine-4,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h7H2,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWHZZKIZSSMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Functional Groups Pharmacological Activity
5,6-Diamino-2,4-dimethoxypyrimidine 2,4-dimethoxy; 5,6-diamino Methoxy, amino Intermediate for paraxanthine analogs ()
4-Amino-5,6-dimethoxypyrimidine 5,6-dimethoxy; 4-amino Methoxy, amino No explicit activity reported ()
2,4-Diamino-6-methoxypyrimidine 6-methoxy; 2,4-diamino Methoxy, amino Research use only ()
5,6-Diamino-2,4-dihydroxypyrimidine 2,4-dihydroxy; 5,6-diamino Hydroxy, amino Antimalarial (inhibits dihydroorotic acid dehydrogenase) ()
2,4-Dimercapto-5,6-diaminopyrimidine 2,4-dimercapto; 5,6-diamino Thiol, amino Pharmaceutical intermediate ()

Key Observations :

  • Methoxy vs.
  • Amino Group Positioning: Derivatives with amino groups at positions 5 and 6 (e.g., 5,6-Diamino-2,4-dihydroxypyrimidine) exhibit antimalarial activity, whereas those with amino groups at positions 2 and 4 (e.g., 2,4-Diamino-6-methoxypyrimidine) lack reported therapeutic applications ().

Pharmacological Activity

Physicochemical Properties

Table 2: Solubility and Stability
Compound Name Solubility Stability
This compound Low (hydrophobic methoxy) Stable under dry conditions
5,6-Diaminouracil sulfate High (sulfate salt form) Hygroscopic; store at RT ()
2,4-Dimercapto-5,6-diaminopyrimidine Low (thiol groups) Air-sensitive ()

Notes:

  • Sulfate salts (e.g., 5,6-Diaminouracil sulfate) improve aqueous solubility, facilitating in vitro studies ().
  • Thiol-containing analogs (e.g., 2,4-Dimercapto-5,6-diaminopyrimidine) require inert storage conditions due to oxidation sensitivity ().

Preparation Methods

Cyclization-Based Core Formation

A common approach involves cyclization reactions using cyanoacetate derivatives and urea. For example, methyl cyanoacetate and urea react in the presence of sodium methoxide to form 4-amino-2,6(1H,3H)-pyrimidinedione, which is subsequently methylated to yield methoxy groups. While this method primarily targets 4-amino-2,6-dimethoxypyrimidine, modifying the starting materials to include pre-functionalized amines could enable the synthesis of 5,6-diamino derivatives.

Reaction Conditions for Cyclization:

  • Solvent: Anhydrous methanol or ethanol

  • Temperature: 65–80°C (reflux)

  • Catalyst: Sodium or potassium hydroxide

  • Yield: Up to 96.9% for intermediate pyrimidinedione

Direct Amination of Dimethoxypyrimidine Precursors

Nitrosation and Hydrogenation

Patent CN105646372A demonstrates a method for converting 2-amino-4,6-dimethoxypyrimidine into 2,5-diamino-4,6-dimethoxypyrimidine via nitrosation followed by hydrogenation. This two-step process could be adapted for 5,6-diamino substitution:

  • Nitrosation:

    • Reagents: Sodium nitrite, hydrochloric acid

    • Conditions: 60–75°C, pH 2.5–3.0

    • Intermediate: 5-nitroso-2,4-dimethoxypyrimidine

    • Yield: 93.8–96.1%

  • Hydrogenation:

    • Catalyst: Palladium on carbon (Pd/C)

    • Reductant: Hydrogen gas

    • Conditions: Ambient pressure, methanol solvent

    • Outcome: Reduction of nitroso group to amine

Challenges:

  • Regioselective nitrosation at the 5-position requires precise control of pH and temperature.

  • Competing nitration at other positions may necessitate chromatographic purification.

Formylation-Amination Sequential Approach

Patent CN111646994A outlines a formylation-amination strategy for 2,4-diamino-6-hydroxy-5-formamidopyrimidine, which could inspire analogous routes for this compound:

  • Formylation:

    • Reagents: Formamide, sodium thiosulfate catalyst

    • Conditions: 80–100°C, aqueous environment

    • Intermediate: Formamido-pyrimidine derivative

  • Hydrolysis and Amination:

    • Reagents: Ammonium carbonate, dilute sulfuric acid

    • Yield: Dependent on catalyst efficiency (up to 85% reported for similar structures)

Methylation of Diaminopyrimidine Intermediates

Introducing methoxy groups to diaminopyrimidines often employs methylating agents like dimethyl sulfate or dimethyl carbonate. Patent CN111039876A highlights a phase-transfer-catalyzed methylation using tetrabutylammonium bromide, which enhances reaction efficiency:

Methylation Conditions:

  • Methylating Agent: Dimethyl sulfate

  • Catalyst: Tetrabutylammonium bromide

  • Base: Sodium hydroxide

  • Solvent: Toluene or DMF

  • Temperature: 60–80°C

  • Time: 8–10 hours

  • Yield: >90% for analogous compounds

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Advantages Limitations
Cyclization-MethylationMethyl cyanoacetate, ureaCyclization → Methylation~90%Green chemistry, fewer stepsRequires toxic methylating agents
Nitrosation-Hydrogenation2-Amino-4,6-dimethoxypyrimidineNitrosation → Hydrogenation93–96%High regioselectivityPd/C catalyst cost
Formylation-AminationNitroso intermediatesFormylation → Hydrolysis~85%Atom-efficientMulti-step purification required

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